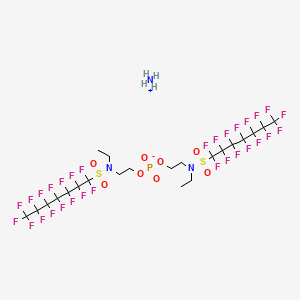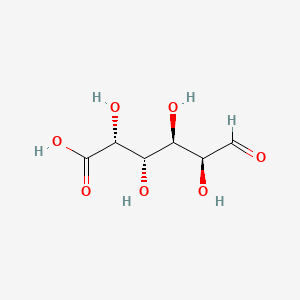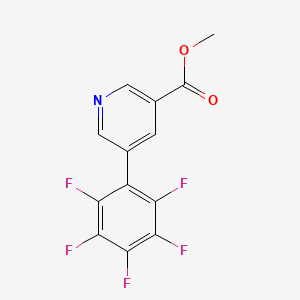
5-Pentafluorophenyl-nicotinic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentafluorophenyl-nicotinic acid methyl ester: is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a pentafluorophenyl group attached to the nicotinic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentafluorophenyl-nicotinic acid methyl ester typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The pentafluorophenyl group is introduced through a substitution reaction using pentafluorophenol and a suitable activating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pentafluorophenyl-nicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, such as amines, to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, with conditions typically involving mild bases or acids to facilitate the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Amides: Formed through substitution reactions with amines.
Carboxylic Acids: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
Chemistry: 5-Pentafluorophenyl-nicotinic acid methyl ester is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the synthesis of fluorinated analogs of biologically active molecules .
Medicine: Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them valuable in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mécanisme D'action
The mechanism of action of 5-Pentafluorophenyl-nicotinic acid methyl ester involves its interaction with specific molecular targets in biological systems. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pentafluorophenyl Methacrylate: Another fluorinated ester used in polymer chemistry.
Nicotinic Acid Methyl Ester: A simpler analog without the pentafluorophenyl group, used in medicinal chemistry.
Uniqueness: 5-Pentafluorophenyl-nicotinic acid methyl ester is unique due to the presence of both the pentafluorophenyl group and the nicotinic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H6F5NO2 |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
methyl 5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H6F5NO2/c1-21-13(20)6-2-5(3-19-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 |
Clé InChI |
AQNSNLGMYKHQFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
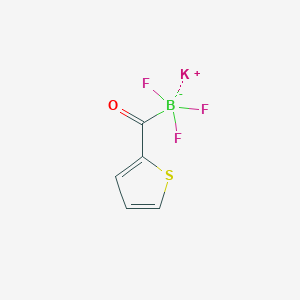
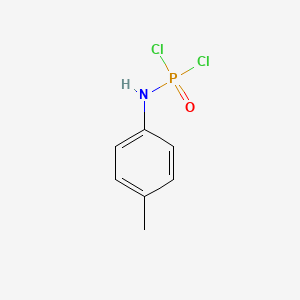
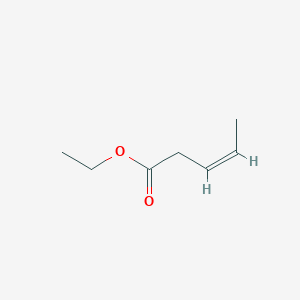
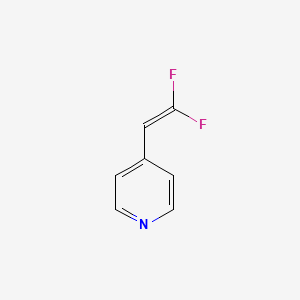
![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

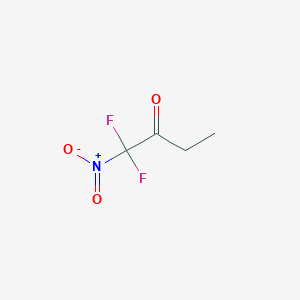

![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
